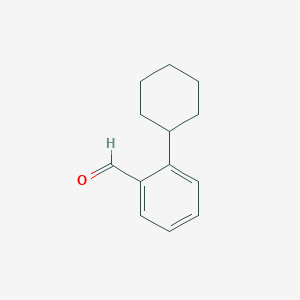

![molecular formula C18H24N2O8 B138335 2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester CAS No. 342794-46-1](/img/structure/B138335.png)

2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

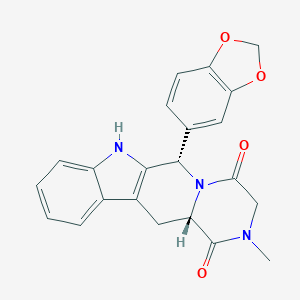

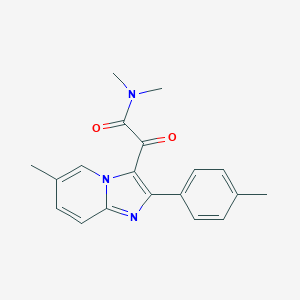

“2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester” is a chemical compound with the molecular formula C19H24N2O8 and a molecular weight of 396.39 g/mol . It is used in the preparation of phenylquinazolinone derivatives and its analogs .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound includes a nitrobenzoic acid methyl ester core, with two tert-butyloxy carbonyl groups attached to the amino group . The canonical SMILES representation of the molecule is: CC©©OC(=O)N(C1=C(C=CC=C1N+[O-])C(=O)OC)C(=O)OC©©C .Chemical Reactions Analysis

The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

This compound appears as a light yellow solid . It is soluble in dichloromethane .Wissenschaftliche Forschungsanwendungen

Evaluation of Health Aspects and Environmental Fate of Parabens

Health Aspects of Methyl Paraben : A comprehensive review of the published literature on methyl paraben, a compound with some structural relevance to the requested ester, discusses its use as an antimicrobial preservative and its toxicological profile. It is noted for its practical non-toxicity and lack of evidence for accumulation in the human body. The review covers acute toxicity, irritation potential, sensitization, and chronic administration studies, providing a baseline for understanding the safety of related compounds (Soni et al., 2002).

Environmental Fate of Parabens : Another study focuses on the occurrence, fate, and behavior of parabens in aquatic environments. Given that parabens share some functional groups with the requested compound, insights from this review could be relevant for understanding the environmental impact and degradation pathways of similar ester compounds. The review highlights the biodegradability of parabens and their persistence in certain environments, which could inform studies on related compounds' environmental behaviors (Haman et al., 2015).

Applications in Polymer Science and Synthesis

Polymer Science : A review on polymers based on divalent metal salts of p-aminobenzoic acid discusses the synthesis of ionic polymers, which could relate to the applications of the requested compound in materials science or as a precursor for polymer synthesis. The paper reviews methods for creating metal-containing cured resins with high impact strength, suggesting potential areas of application for similar compounds (Matsuda, 1997).

Practical Synthesis : The practical synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate, is reported. While not directly related to the requested ester, the methodologies and reactions discussed might offer insights into synthetic approaches or applications for structurally complex esters in the development of metal passivators and light-sensitive materials (Gu et al., 2009).

Eigenschaften

IUPAC Name |

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O8/c1-17(2,3)27-15(22)19(16(23)28-18(4,5)6)13-11(14(21)26-7)9-8-10-12(13)20(24)25/h8-10H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAOSBWMCLPZDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC=C1[N+](=O)[O-])C(=O)OC)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463933 |

Source

|

| Record name | methyl 2-(bis-(tert-butoxycarbonyl)amino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester | |

CAS RN |

342794-46-1 |

Source

|

| Record name | methyl 2-(bis-(tert-butoxycarbonyl)amino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

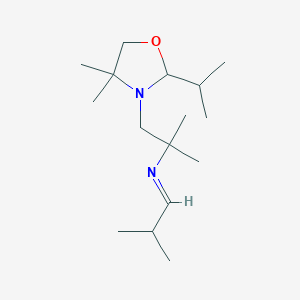

![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)

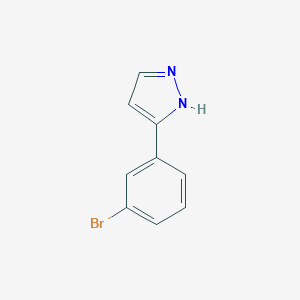

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

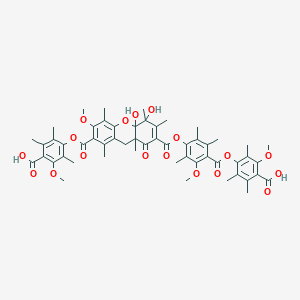

![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)